molecular formula C9H10F3N B12293916 (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine

(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine

Cat. No.: B12293916
M. Wt: 189.18 g/mol
InChI Key: IOABMNGPNFPERE-QMMMGPOBSA-N
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Description

(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of three fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,4,5-trifluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or an amine donor in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like organolithium or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of novel compounds with enhanced stability and reactivity.

Biology

In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in biochemical processes.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3,4-Difluorophenyl)propan-1-amine
  • (S)-1-(3,5-Difluorophenyl)propan-1-amine
  • (S)-1-(3,4,5-Trichlorophenyl)propan-1-amine

Uniqueness

(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to similar compounds with fewer or different substituents. This unique structure can lead to differences in reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

(1S)-1-(3,4,5-trifluorophenyl)propan-1-amine

InChI

InChI=1S/C9H10F3N/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h3-4,8H,2,13H2,1H3/t8-/m0/s1

InChI Key

IOABMNGPNFPERE-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)F)F)F)N

Canonical SMILES

CCC(C1=CC(=C(C(=C1)F)F)F)N

Origin of Product

United States

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